N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide
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Overview
Description
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide group. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acylation Reactions: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may yield reduced piperidine derivatives .
Scientific Research Applications
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Uniqueness
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide is unique due to its specific chemical structure and the presence of both the piperidine and acetamide groups. This combination of functional groups may confer unique biological activities and therapeutic potential compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15) |
InChI Key |
QGZLRGBYTIHKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNC(=O)C)N |
Origin of Product |
United States |
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